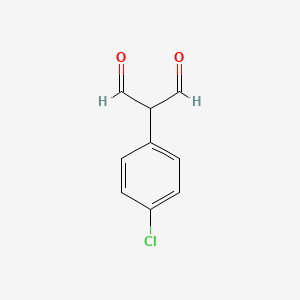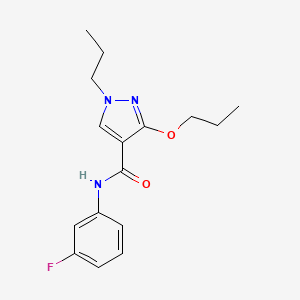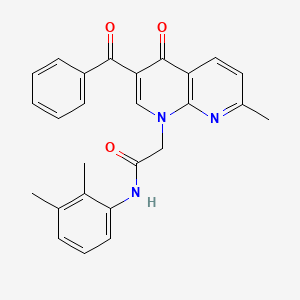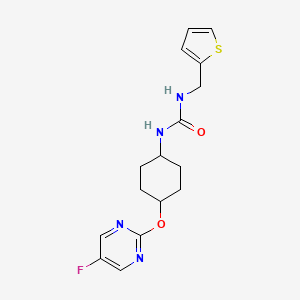![molecular formula C22H16N4O B2546723 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile CAS No. 326022-90-6](/img/structure/B2546723.png)
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile is a nitrogen-containing heterocyclic compound This compound is notable for its complex structure, which includes a pyrrole ring, a phenyl group, and a dihydropyridine moiety
Métodos De Preparación
The synthesis of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves multiple steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-3-phenylpropanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated reagents can replace hydrogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar compounds to 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile include:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structural complexity.
Compounds with pyrrole rings: These compounds share the pyrrole moiety and are often used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCLJMXJVXATP-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)
![3-(2-methoxyethyl)-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2546642.png)

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)


![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2546655.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)

